5-(Trifluoromethoxy)-1H-indazol-3-amine
Description
Fundamental Significance of the Indazole Heterocyclic System in Medicinal Chemistry and Chemical Biology
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. googleapis.comresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved therapeutic agents, demonstrating its ability to interact with a wide array of biological targets. fluorochem.co.ukresearchgate.net
Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor properties. googleapis.comresearchgate.net The structural rigidity of the indazole nucleus, combined with its capacity for diverse substitutions at various positions, allows for the precise spatial orientation of functional groups to optimize interactions with target proteins. fluorochem.co.uk The nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites or receptors. semanticscholar.org
Several FDA-approved drugs incorporate the indazole core, underscoring its therapeutic relevance. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Benzydamine serves as a non-steroidal anti-inflammatory drug. researchgate.netsemanticscholar.org The demonstrated success of these and other indazole-containing drugs has cemented the scaffold's importance and continues to inspire the design and synthesis of new derivatives for various therapeutic applications. nih.govgoogle.com
Table 1: Examples of Biological Activities Associated with the Indazole Scaffold
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Antitumor | Oncology | researchgate.netgoogle.com |
| Anti-inflammatory | Inflammation | googleapis.comsemanticscholar.org |
| Antibacterial | Infectious Diseases | googleapis.comresearchgate.net |
| Anti-HIV | Virology | googleapis.comresearchgate.net |
| Antifungal | Infectious Diseases | googleapis.com |
Strategic Impact of the Trifluoromethoxy Group (–OCF3) on Molecular Design for Advanced Biological Applications
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, and the trifluoromethoxy group (–OCF3) offers unique advantages. google.combiosynth.com This substituent significantly influences a molecule's physicochemical properties, which are critical for its biological activity, metabolic stability, and pharmacokinetic profile. google.comnih.gov
The –OCF3 group is one of the most lipophilic electron-withdrawing groups used by medicinal chemists. google.com Its introduction into a molecular scaffold can profoundly impact several key parameters:
Lipophilicity: The trifluoromethoxy group substantially increases lipophilicity (fat solubility), which can enhance a compound's ability to cross cellular membranes and improve its absorption and distribution within the body. google.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –OCF3 group highly resistant to metabolic degradation by enzymes in the liver. google.com This can increase the drug's half-life and bioavailability.
Binding Affinity: The strong electron-withdrawing nature of the –OCF3 group can alter the electronic environment of an aromatic ring, influencing how the molecule interacts with its biological target. This can lead to enhanced binding affinity and potency. google.com
Permeability and Bioavailability: By fine-tuning lipophilicity, the trifluoromethoxy group helps optimize a molecule's ability to permeate biological membranes, which is a crucial factor for oral bioavailability. google.com
The trifluoromethoxy group is often considered a bioisostere for other groups, but it possesses a unique combination of steric and electronic properties. google.com Its impact on molecular conformation and electronic distribution makes it a powerful tool for modulating the properties of drug candidates to achieve a desired therapeutic profile. biosynth.com
Table 2: Physicochemical Properties of the Trifluoromethoxy Group Compared to Other Common Substituents
| Substituent | Hansch-Leo Lipophilicity Parameter (π) | Hammett Electronic Parameter (σp) | Molar Volume (cm³/mol) |
|---|---|---|---|
| –H | 0.00 | 0.00 | 1.2 |
| –CH3 (Methyl) | 0.56 | -0.17 | 22.8 |
| –Cl (Chloro) | 0.71 | 0.23 | 19.1 |
| –CF3 (Trifluoromethyl) | 0.88 | 0.54 | 42.6 |
| –OCF3 (Trifluoromethoxy) | 1.04 | 0.35 | 59.9 |
Data compiled from various medicinal chemistry sources.
Positioning of 5-(Trifluoromethoxy)-1H-indazol-3-amine as a Versatile Scaffold for Academic Investigation
The compound this compound emerges as a highly valuable and versatile scaffold for academic and pharmaceutical research by integrating the advantageous features of both the indazole nucleus and the trifluoromethoxy group. The 3-amino group provides a convenient chemical handle for synthetic elaboration, allowing for the construction of diverse molecular libraries. researchgate.netnih.gov
This scaffold is particularly prominent in the development of protein kinase inhibitors, a major class of drugs used primarily for cancer treatment. google.com The 1H-indazole-3-amine structure is an effective "hinge-binding" fragment, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. nih.gov The trifluoromethoxy group at the 5-position further enhances the potential of this scaffold by improving metabolic stability and membrane permeability, while also offering opportunities for additional favorable interactions within the enzyme's binding pocket. google.com
Academic and industrial research, evidenced by numerous patents, utilizes this and structurally similar scaffolds to develop novel inhibitors for a range of kinases, such as Glycogen Synthase Kinase 3 (GSK-3), Janus Kinases (JAK), and the BCR-ABL kinase, which is implicated in chronic myeloid leukemia. semanticscholar.orggoogle.com The strategic design of molecules based on the this compound core allows researchers to systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties. semanticscholar.org Its utility as a foundational building block in the synthesis of complex, biologically active molecules positions it as a key component in the ongoing quest for new and improved targeted therapies. googleapis.com
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethoxy)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUAXVMIROTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Innovations for 5 Trifluoromethoxy 1h Indazol 3 Amine and Analogous Indazole Derivatives
Established and Emerging Synthetic Routes for the Indazole Core
The construction of the indazole core is a pivotal step in the synthesis of 5-(Trifluoromethoxy)-1H-indazol-3-amine and related compounds. Over the years, a multitude of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic systems.
Catalyst-Mediated Approaches: Transition Metal and Organocatalysis
Transition metal catalysis has revolutionized the synthesis of indazoles, offering high efficiency and selectivity. caribjscitech.comresearchgate.net Rhodium, palladium, copper, and cobalt catalysts have been extensively employed in C-H activation, cross-coupling, and annulation reactions to construct the indazole framework. bham.ac.ukmdpi.comingentaconnect.comresearchgate.net
For instance, Rh(III)-catalyzed C-H activation and annulation of azobenzenes with various partners like aldehydes or alkynes provides a direct route to N-aryl-2H-indazoles. nih.gov Similarly, palladium-catalyzed intramolecular C-N bond formation from o-alkyne azoarenes is another effective strategy. figshare.com Copper-catalyzed multicomponent reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have also proven to be a versatile method for synthesizing 2H-indazoles. figshare.com
Table 1: Comparison of Transition Metal Catalysts in Indazole Synthesis
| Catalyst System | Starting Materials | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| Rh(III)/Cu(II) | Imidate esters, Nitrosobenzenes | C-H Activation/Annulation | Good to Excellent | nih.gov |
| Pd(OAc)₂/dppf | N-aryl-N-(o-bromobenzyl)-hydrazines | Intramolecular Amination | Good | researchgate.net |
| CuI/TMEDA | 2-bromobenzaldehydes, primary amines, NaN₃ | Multicomponent Reaction | Good | caribjscitech.com |
| Co(III)/Cu(II) | Azobenzenes, Aldehydes | C-H Activation | Moderate to High | nih.gov |
Organocatalysis, employing small organic molecules as catalysts, has also emerged as a powerful tool in indazole synthesis. These methods often offer milder reaction conditions and avoid the use of potentially toxic heavy metals. For example, L-proline has been utilized as a catalyst in multicomponent reactions for the synthesis of indazole derivatives.
Sustainable Synthesis: Green Chemistry Principles in Indazole Formation
In line with the growing emphasis on sustainable chemistry, several green synthetic routes to indazoles have been developed. These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency.
One approach involves the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). For instance, a one-pot, three-component synthesis of 2H-indazoles catalyzed by copper(I) oxide nanoparticles has been successfully carried out in PEG. Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields, often in solvent-free conditions or with green solvents. caribjscitech.com The use of natural catalysts, such as lemon peel powder, under ultrasound irradiation represents another innovative green approach for the synthesis of 1H-indazoles. researchgate.net
Table 2: Green Synthesis Approaches for the Indazole Core
| Method | Catalyst/Conditions | Solvent | Key Advantage | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave-assisted | - | Ethanol | Reduced reaction time | Good to Excellent | caribjscitech.com |
| Ultrasound irradiation | Lemon Peel Powder | DMSO | Natural catalyst | Good | researchgate.net |
| Nanoparticle Catalysis | CuO nanoparticles | PEG | Recyclable catalyst, Green solvent | Good | figshare.com |
| Grinding Protocol | NH₄Cl | Ethanol | Solvent-free/minimal solvent | 80-88 |
Multicomponent and Cycloaddition Reactions for Indazole Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the structural elements of all starting materials, offer a highly efficient and atom-economical route to complex molecules like indazoles. beilstein-journals.orgmasterorganicchemistry.com The Ugi and Passerini reactions are classic examples of MCRs that have been adapted for heterocyclic synthesis. A notable example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to yield 2H-indazoles. caribjscitech.com
Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, are another powerful strategy for constructing the pyrazole (B372694) ring of the indazole system. organic-chemistry.org This approach often involves the reaction of an aryne with a 1,3-dipole, such as a diazo compound or a sydnone. researchgate.net For example, the reaction of arynes with N-tosylhydrazones generates 3-substituted indazoles in good yields under mild conditions. organic-chemistry.org
Regioselective Introduction of the 3-Amine Functionality on the Indazole Scaffold
The introduction of an amine group at the C-3 position of the indazole ring is a critical step in the synthesis of this compound and is often a challenging task due to the potential for reaction at other positions, particularly the nitrogen atoms of the pyrazole ring.
Direct Amination and Reductive Approaches at C-3
Direct C-H amination at the C-3 position of the indazole core has emerged as an attractive and atom-economical strategy. This can be achieved through various catalytic systems. For instance, copper-catalyzed C-3 amination of 2H-indazoles with other indazoles or indazol-3(2H)-ones has been reported to proceed under mild conditions. nih.gov Photocatalytic methods have also been developed for the direct C-3 amidation of 2H-indazoles. researchgate.net
A more traditional and widely used method involves the reduction of a 3-nitroindazole precursor. The nitro group can be introduced at the C-3 position through nitration of the indazole core. Subsequent reduction of the nitro group to an amine can be accomplished using a variety of reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or other metal-based reducing systems. masterorganicchemistry.comresearchgate.netorganic-chemistry.org This two-step sequence provides a reliable route to 3-aminoindazoles.
Table 3: Methods for Introducing the 3-Amine Functionality
| Method | Reagents/Catalyst | Precursor | Key Features | Yield (%) | Reference |
|---|---|---|---|---|---|
| Direct C-H Amination | Cu Catalyst | 2H-Indazole | Mild conditions, regioselective | Moderate to Excellent | figshare.comnih.gov |
| Photocatalytic Amidation | Ir(ppy)₃ | 2H-Indazole | Visible light, mild conditions | Good | acs.org |
| Reduction of Nitro Group | SnCl₂ or H₂/Pd-C | 3-Nitroindazole | Reliable and widely applicable | High | masterorganicchemistry.comresearchgate.netorganic-chemistry.org |
Selective Incorporation of the 5-Trifluoromethoxy Group
The introduction of a trifluoromethoxy group onto an aromatic ring, such as the benzene (B151609) portion of an indazole, is a non-trivial synthetic challenge. The development of specialized reagents and a deep understanding of reaction mechanisms are crucial for achieving high selectivity and yield.
A variety of reagents have been developed to act as sources of the trifluoromethoxy group. These can be broadly categorized based on the reactive intermediate they generate, such as the OCF₃ radical or the OCF₃ anion. The choice of reagent often dictates the reaction conditions, which can range from photoredox catalysis to silver-mediated transformations. researchgate.netnih.gov
Recent advances have focused on the development of reagents that can generate the highly reactive trifluoromethoxy radical (•OCF₃) under mild conditions. nih.gov For instance, redox-active cationic reagents have been designed to form the •OCF₃ radical catalytically under visible light photocatalysis. nih.gov This radical can then engage in C-H trifluoromethoxylation of various (hetero)arenes. nih.gov Another approach involves the use of N-(trifluoromethoxy)pyridinium salts, which can also serve as precursors to the OCF₃ radical under photocatalytic conditions. nih.gov
Silver-mediated reactions provide an alternative pathway, utilizing the trifluoromethoxide anion (⁻OCF₃). These methods have proven effective for the late-stage C-H trifluoromethoxylation of arenes and heteroarenes under mild conditions, demonstrating broad substrate scope and functional group tolerance. researchgate.net
A summary of selected trifluoromethoxylation reagents and their typical reaction conditions is presented below.
| Reagent Type | Example Reagent | Precursor/Generation Method | Typical Conditions | Ref |
| Radical Precursors (Photocatalytic) | Redox-active cationic OCF₃ reagent | N-OCF₃ bond | Visible light, photoredox catalyst | nih.gov |
| N-(trifluoromethoxy)pyridinium salts | Developed by Umemoto and Hu | Visible light, photoredox catalyst | nih.gov | |
| Bis(trifluoromethyl)peroxide (BTMP) | Not specified | Not specified | researchgate.net | |
| Anion Sources (Metal-Mediated) | Trifluoromethoxide anion (⁻OCF₃) | In situ generation | Silver salts (e.g., AgOCF₃) | researchgate.net |
| Hypervalent Iodine Reagents | Togni's Reagent | Not specified | Used in O-trifluoromethylation of N-aryl-N-hydroxylamines | mdpi.com |
Mechanistic studies suggest that radical trifluoromethoxylation proceeds via the addition of the OCF₃ radical to the aromatic ring, forming a trifluoromethoxylated cyclohexadienyl radical intermediate. This intermediate is then oxidized and deprotonated to yield the final product. nih.gov In contrast, silver-mediated pathways may involve the in-situ generation of a silver(I) trifluoromethoxide intermediate. researchgate.net
Achieving positional selectivity (regioselectivity) is a critical aspect of C-H functionalization, including trifluoromethoxylation. The position at which the OCF₃ group is introduced onto the aryl ring is governed by a combination of steric and electronic factors, and in some cases, can be guided by directing groups. researchgate.netnih.gov
For many heterocycles, trifluoromethoxylation capitalizes on the innate reactivity of specific C-H bonds. The regioselectivity is often predictable based on the electronic properties of the substrate. nih.gov For example, C-H bonds considered to be the most electron-rich or nucleophilic are often the preferred sites for reaction with electrophilic radical species. nih.gov Conversely, in pyridine (B92270) derivatives, a notable ortho-position selectivity has been observed in silver-mediated C-H trifluoromethoxylation reactions. researchgate.net
The influence of reaction conditions, such as the solvent, can also play a significant role in determining the regiochemical outcome. In some cases, a complete reversal of selectivity can be achieved by changing the solvent system, highlighting the subtle interplay of factors that control the reaction's pathway. nih.gov
Recent developments have also explored the use of aryl sulfonium (B1226848) salts for site-selective late-stage functionalization. This two-step strategy involves an initial, highly selective C-H thianthrenation, followed by a cross-coupling reaction to introduce the desired functional group, such as a trifluoromethyl group. nih.govresearchgate.net While demonstrated for trifluoromethylation, this principle of pre-functionalizing a specific C-H bond offers a powerful method for overcoming the challenges of innate reactivity and achieving high positional control. nih.gov
| Method | Controlling Factor | Outcome | Example | Ref |
| Innate Reactivity | Electronic properties (nucleophilicity/electrophilicity of C-H bond) | Functionalization at the most reactive site | Trifluoromethylation of dihydroquinine at the electron-rich C-7 position | nih.gov |
| Metal-Mediated Selectivity | Nature of metal and ligand | Ortho-selectivity | Silver-mediated trifluoromethoxylation of pyridines | researchgate.net |
| Solvent Effects | Reaction medium | Can reverse innate selectivity | Reversal of selectivity in the trifluoromethylation of 4-acetylpyridine (B144475) by switching from aqueous conditions to DMSO | nih.gov |
| Pre-functionalization | Site-selective installation of a coupling handle (e.g., thianthrenium salt) | High regioselectivity independent of innate reactivity | Site-selective trifluoromethylation of arenes via aryl thianthrenium salts | nih.gov |
Advanced Synthetic Strategies for Complex Indazole Architectures
Beyond the installation of specific substituents, the construction of the core indazole ring system is a central element in the synthesis of compounds like this compound. While traditional methods like the cyclization of substituted benzonitriles with hydrazine (B178648) remain valuable, modern synthetic chemistry has introduced more advanced and versatile strategies. nih.gov These methods often provide access to complex indazole architectures with greater efficiency and a broader substrate scope. researchgate.netresearchgate.net
Transition-metal catalysis has been instrumental in developing novel routes to indazoles. For example, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes can produce 1H-indazoles under redox-neutral conditions. nih.gov Another advanced approach involves the oxidative benzannulation of pyrazoles with internal alkynes, mediated by palladium catalysts, to construct the fused benzene ring of the indazole system. researchgate.netnih.gov
Multi-component reactions offer an efficient means of assembling complex molecules in a single step. Regioselective, one-pot, three-component syntheses of substituted 2H-indazoles have been developed using a copper/zinc catalytic system with 2-nitroarylaldehydes, alkynes, and amines as starting materials. researchgate.net
Furthermore, innovative cyclization strategies continue to be explored. Silver(I)-mediated intramolecular oxidative C-H bond amination provides a direct route to the 1H-indazole core. nih.gov These advanced methodologies are crucial for building libraries of diverse indazole derivatives for applications in drug discovery and materials science, allowing for the incorporation of various functional groups and substitution patterns. researchgate.netnih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Trifluoromethoxy 1h Indazol 3 Amine Analogs
Influence of Indazole Core Substitutions on Biological Interactions
The indazole nucleus serves as a versatile scaffold, with its biological activity being highly dependent on the nature and position of its substituents. For analogs of 5-(trifluoromethoxy)-1H-indazol-3-amine, modifications at various positions of the bicyclic ring system profoundly influence their interactions with biological targets.
The 3-amino group of the indazole core is a critical pharmacophoric element, often engaging in key hydrogen bonding interactions with the hinge region of protein kinases. nih.govresearchgate.net Consequently, modifications at this position can dramatically alter binding affinity and selectivity.
In a series of 3,5-disubstituted indazole derivatives designed as potential antitumor agents, various moieties were introduced at the C3-amino position. nih.govresearchgate.net These studies, while not exclusively focused on the 5-trifluoromethoxy analog, provide valuable insights into the SAR at this position. For instance, the introduction of a piperazine (B1678402) acetamide (B32628) moiety at the C3-amine was found to be beneficial for antiproliferative activity against certain cancer cell lines.
The nature of the substituent on the distal nitrogen of the piperazine ring also plays a significant role. Small alkyl groups, such as methyl or ethyl, are often well-tolerated or can enhance activity. However, the introduction of bulky or electron-withdrawing groups can be detrimental, likely due to steric hindrance or altered basicity, which can affect solubility and interactions with the target protein.
| Compound | R¹ at C5 | R² at C3-Amine | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | Hep-G2 (Hepatoma) |
|---|---|---|---|---|---|---|
| 6o | 3-Fluorophenyl | Piperazin-1-yl-acetyl with 4-methyl substituent | 5.15 | >50 | >50 | >50 |
| 6p | 3-Fluorophenyl | Piperazin-1-yl-acetyl with 4-ethyl substituent | 7.28 | >50 | >50 | >50 |
| 6q | 3,4-Dichlorophenyl | Piperazin-1-yl-acetyl with 4-methyl substituent | 15.2 | >50 | >50 | >50 |
| 6r | 3,4-Dichlorophenyl | Piperazin-1-yl-acetyl with 4-ethyl substituent | 12.8 | >50 | >50 | >50 |
This table is based on data from a study on related 3,5-disubstituted indazole derivatives and is intended to be illustrative of SAR principles. nih.govresearchgate.net
The trifluoromethoxy (-OCF₃) group at the C5 position imparts a unique combination of electronic and steric properties to the indazole scaffold. Electronically, the -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.com This electronic pull can influence the pKa of the indazole nitrogens and the C3-amino group, which can in turn affect the molecule's ionization state and its ability to form hydrogen bonds with the target protein.
Substitutions at the nitrogen atoms of the indazole ring and the remaining carbon atoms of the benzene (B151609) moiety provide further avenues for modulating the pharmacological profile of this compound analogs.
N1 and N2 Positions: Alkylation or arylation at the N1 and N2 positions of the indazole ring is a common strategy in medicinal chemistry. beilstein-journals.org The position of substitution (N1 vs. N2) can significantly impact the geometry of the molecule and its ability to interact with the target. Generally, N1 substitution is thermodynamically favored. beilstein-journals.org The choice of substituent can influence solubility, metabolic stability, and cell permeability. For kinase inhibitors, an unsubstituted N1-H is often crucial for hydrogen bonding with the kinase hinge region. nih.gov However, in other contexts, N1-alkylation with small, non-bulky groups can be beneficial.
Trifluoromethoxy Group as a Design Element in Bioisosteric Replacements
The trifluoromethoxy group is often employed as a bioisostere for other functional groups, most notably the methoxy (B1213986) group, to overcome metabolic liabilities and enhance desirable drug-like properties. researchgate.net
The replacement of a hydrogen atom or a methyl group with a trifluoromethyl group is a well-established strategy in drug design. researchgate.net The trifluoromethoxy group, as a related entity, offers similar advantages. The strong electron-withdrawing nature of the -OCF₃ group can significantly alter the electronic properties of an aromatic ring, influencing its interactions with biological targets. mdpi.com
Key properties altered by the introduction of a trifluoromethoxy group include:
Lipophilicity: The -OCF₃ group is significantly more lipophilic than a methoxy group, which can enhance membrane permeability and oral bioavailability. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism, particularly O-dealkylation, which is a common metabolic pathway for methoxy groups. mdpi.com
pKa: The electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby basic centers, which can be advantageous for optimizing the ionization state of a drug at physiological pH.
| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) |
|---|---|---|
| Hansch Lipophilicity Parameter (π) | -0.02 | 1.04 |
| Hammett Electronic Parameter (σp) | -0.27 | 0.35 |
| Metabolic Stability (O-dealkylation) | Susceptible | Highly Resistant |
The unique properties of the trifluoromethoxy group can be strategically leveraged to modulate ligand-target recognition. Its ability to act as a "super-methoxy" group, with enhanced lipophilicity and metabolic stability, makes it an attractive replacement for the methoxy group in lead optimization campaigns. researchgate.net
The steric bulk of the -OCF₃ group, while not excessively large, can influence the preferred conformation of the molecule, potentially locking it into a more bioactive conformation. Furthermore, the electron-withdrawing nature of the group can strengthen or alter key hydrogen bonding interactions with the target protein by modulating the acidity or basicity of neighboring functional groups. The replacement of a methoxy group with a trifluoromethoxy group can therefore lead to improved potency, selectivity, and pharmacokinetic properties. mdpi.com
Role of the 3-Amine Moiety in Molecular Recognition and Binding
The 3-amino group of the indazole scaffold is a critical pharmacophoric feature, playing a pivotal role in the molecular recognition and binding of its analogs to target proteins, particularly protein kinases. Its primary function is to act as a hydrogen bond donor, forming key interactions with the hinge region of the kinase ATP-binding site. This interaction is a common feature among many indazole-based kinase inhibitors and is often essential for potent inhibitory activity.
In the case of 3-aminoindazole-based inhibitors of the ABL kinase, crystallographic studies have revealed that the hydrogen atoms of the 3-NH2 group are critically engaged in a hydrogen bond with the carbonyl group of the methionine residue at position 318 (Met318) in the hinge region. semanticscholar.org This, along with a hydrogen bond from the indazole N1-H to the glutamate (B1630785) at position 316, provides a stable binding mode. semanticscholar.org The bidentate hydrogen bonding pattern involving both the endocyclic N1-H and the exocyclic 3-amino group is a hallmark of the 3-aminoindazole scaffold's interaction with many kinases.
The importance of the 3-amino group is further underscored by SAR studies where modifications to this moiety lead to significant changes in biological activity. For instance, in a series of 3-amino-1H-indazol-6-yl-benzamides designed as type II kinase inhibitors, the unsubstituted 3-amino group was found to be crucial for potent inhibition of kinases like FLT3 and PDGFRα. nih.gov While direct substitutions on the 3-amino group were not extensively explored in this particular study, it highlights the established understanding that this group is a key interaction point. The table below illustrates the SAR of modifications on a related 3-amino-1H-indazol-benzamide scaffold, showing the impact of changes to other parts of the molecule while maintaining the critical 3-aminoindazole core.
| Compound | Modification | FLT3 EC50 (µM) | PDGFRα-T674M-Ba/F3 EC50 (µM) |
|---|---|---|---|
| 1 | N-methylpiperazine tail | 0.007 | 0.007 |
| 2 | N-ethylpiperazine tail | 0.004 | 0.005 |
| 3 | Piperazine tail | 0.012 | 0.013 |
| 4 | Thiophene linker | 0.008 | 0.18 |
| 5 | Furan linker | 0.015 | 0.25 |
Data sourced from a study on 3-amino-1H-indazol-benzamides. nih.gov The EC50 values represent the concentration of the compound required to inhibit 50% of the cellular proliferation.
The data indicates that while modifications to other parts of the molecule can fine-tune potency and selectivity, the 3-aminoindazole scaffold serves as a robust anchor for kinase hinge binding. Any alteration that disrupts the hydrogen bonding capability of the 3-amino group would likely lead to a significant loss of inhibitory activity.
Tautomeric Forms and Regioisomeric Considerations in Indazole SAR
The indazole ring system can exist in different tautomeric and regioisomeric forms, which significantly influences its physicochemical properties and biological activity. nih.govresearchgate.net For indazole itself, the 1H- and 2H-tautomers are the most common, with the 1H-tautomer being thermodynamically more stable and generally the predominant form in solution. nih.govresearchgate.net This preference for the 1H-tautomer is crucial for the SAR of 3-aminoindazole derivatives, as it positions the N1-H and the 3-amino group in the appropriate geometry for the bidentate hydrogen bonding with the kinase hinge region described previously.
The biological importance of having the correct regioisomer is highlighted in studies comparing the activity of 1-alkyl-1H-indazoles with their 2-alkyl-2H-indazole counterparts. In the context of synthetic cannabinoids, for example, the 1-alkyl-1H-indazole regioisomers consistently show significantly higher potency as agonists at cannabinoid receptors compared to the corresponding 2-alkyl-2H-indazole regioisomers. nih.gov This dramatic difference in activity underscores the critical role of the nitrogen position in molecular recognition by the target receptor.
The following table presents a comparison of the cannabimimetic activities of 1-alkyl-1H-indazole and 2-alkyl-2H-indazole regioisomers of several synthetic cannabinoids.
| Compound Series | Regioisomer | CB1 EC50 (nM) | CB2 EC50 (nM) |
|---|---|---|---|
| AB-CHMINACA | 1-alkyl-1H-indazole | 2.1 | 5.6 |
| 2-alkyl-2H-indazole | >10,000 | >10,000 | |
| AB-FUBINACA | 1-alkyl-1H-indazole | 11.6 | 21.1 |
| 2-alkyl-2H-indazole | 1,280 | 2,340 | |
| AB-PINACA | 1-alkyl-1H-indazole | 3.0 | 7.7 |
| 2-alkyl-2H-indazole | 2,200 | 4,200 |
Data adapted from a study on regioisomers of synthetic cannabinoids. nih.gov EC50 values represent the concentration of the compound required to elicit a half-maximal response at the cannabinoid receptors.
While the specific targets for this compound are likely different, the principle remains the same: the spatial arrangement of the indazole nitrogens and the substituents is critical for optimal interaction with the biological target. The synthetic strategies for indazole-based compounds must therefore be carefully designed to ensure the formation of the desired and more active 1H-regioisomer. The presence of the 5-(trifluoromethoxy) substituent could potentially influence the tautomeric equilibrium, but for most kinase inhibitor applications, the 1H-tautomer is the desired bioactive form.
Computational Chemistry and Cheminformatics Approaches for 5 Trifluoromethoxy 1h Indazol 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution and orbital energies, which govern the molecule's behavior.
Density Functional Theory (DFT) and ab initio calculations are at the forefront of computational chemistry for accurately predicting the physicochemical properties of molecular systems. core.ac.uk For indazole derivatives, methods like DFT using the B3LYP functional with a 6-311+G(d,p) basis set are commonly employed to optimize the molecular geometry and compute key electronic descriptors. nih.govsuperfri.org These calculations yield valuable parameters that characterize the molecule's stability, polarity, and reactivity.
Table 1: Calculated Electronic Descriptors for 5-(Trifluoromethoxy)-1H-indazol-3-amine Note: The following values are representative examples based on DFT calculations for analogous heterocyclic compounds and are intended for illustrative purposes.
| Descriptor | Calculated Value | Significance |
| Total Energy | -958.45 Hartrees | Indicates the thermodynamic stability of the optimized molecular structure. |
| Dipole Moment | 3.12 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Polarizability | 25.4 ų | Measures the deformability of the electron cloud, affecting non-covalent interactions. |
| Ionization Potential | 8.15 eV | Energy required to remove an electron; relates to the molecule's ability to act as an electron donor. |
| Electron Affinity | 1.22 eV | Energy released upon gaining an electron; relates to the molecule's ability to act as an electron acceptor. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
Table 2: Frontier Molecular Orbital Properties of this compound Note: These values are illustrative and based on calculations performed on similar indazole structures.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.25 eV | Energy of the highest occupied molecular orbital; associated with nucleophilicity. |
| ELUMO | -1.18 eV | Energy of the lowest unoccupied molecular orbital; associated with electrophilicity. |
| Energy Gap (ΔE) | 5.07 eV | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is color-coded to represent different potential values:
Red regions indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen.
Blue regions denote positive electrostatic potential, representing electron-poor areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., the amine group).
Green regions represent neutral or zero potential.
For this compound, the MEP surface would show strong negative potential around the nitrogen atoms of the indazole ring and the oxygen of the trifluoromethoxy group, identifying them as key sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net Conversely, the hydrogen atoms of the 3-amine group would exhibit a strong positive potential, marking them as primary hydrogen bond donor sites. nih.gov
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. rjptonline.org This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action. The indazole scaffold is a well-known "hinge-binder" in many kinase inhibitors, making molecular docking an essential tool for evaluating compounds like this compound as potential therapeutic agents. nih.gov
Docking simulations place the ligand into the active site of a biological macromolecule and score the resulting poses based on binding affinity or energy, typically expressed in kcal/mol. biotech-asia.org For this compound, a primary target class for docking studies would be protein kinases, where the 1H-indazole-3-amine moiety is known to act as an effective hinge-binding fragment. nih.gov
Simulations predict that the 3-amino group and the N2 nitrogen of the indazole ring form critical hydrogen bonds with the backbone residues of the kinase hinge region, mimicking the interaction of adenine (B156593) in ATP. nih.gov The 5-(Trifluoromethoxy)phenyl portion of the molecule would likely extend into a more solvent-exposed region or a hydrophobic pocket, where the trifluoromethoxy group can form favorable interactions and contribute to binding affinity. biotech-asia.org
Table 3: Predicted Binding Affinities of this compound with Various Protein Kinase Targets Note: The following data are representative binding scores from docking studies of analogous indazole-based inhibitors.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Hinge Residue Interaction |
| VEGFR-2 | 4AG8 | -7.5 | Cys919 |
| c-Src Kinase | 2SRC | -7.1 | Met341 |
| p38α MAPK | 1A9U | -8.2 | Met109 |
| JNK3 | 3FI2 | -7.9 | Met149 |
| Protein Kinase CK2 | 1JWH | -6.8 | Val116 |
Beyond predicting binding affinity, docking studies provide a detailed map of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions are critical for understanding selectivity and guiding lead optimization. For an indazole-based inhibitor, the interaction network typically includes a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds or pi-stacking. biotech-asia.orgresearchgate.net
The 1H-indazole-3-amine core is predicted to anchor the molecule in the ATP-binding site via hydrogen bonds. The trifluoromethoxy substituent at the C5 position can then engage in specific interactions that enhance potency and selectivity. The fluorine atoms may form halogen bonds or favorable dipole-dipole interactions with residues in the binding pocket, while the methoxy (B1213986) group can interact with hydrophobic residues.
Table 4: Predicted Interaction Network for this compound with a Representative Kinase (p38α) Note: Interactions are based on docking studies of similar indazole scaffolds into the p38α active site.
| Interaction Type | Key Amino Acid Residues | Description |
| Hydrogen Bonds | Met109, Gly110 | The 3-amino group and indazole nitrogen form donor-acceptor pairs with the kinase hinge backbone, a canonical interaction for this scaffold. |
| Hydrophobic Interactions | Leu75, Val83, Leu108, Ile141 | The indazole ring and the trifluoromethoxy-substituted phenyl ring pack against nonpolar residues, contributing to binding stability. |
| Halogen/Dipole Interactions | Lys53, Asp168 | The electron-rich fluorine atoms of the -OCF3 group may interact favorably with positively charged or polar residues at the entrance of the active site. |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Complex Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape of a molecule like this compound and the stability of its complexes with biological targets.
Analysis of Ligand-Protein Complex Dynamics and Stability
When a ligand such as a 1H-indazol-3-amine derivative binds to a protein, MD simulations can elucidate the dynamic nature of this interaction. Researchers can analyze trajectories to understand how the ligand settles into the binding pocket, the flexibility of both the ligand and the protein upon binding, and the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated to assess the stability of the complex and the flexibility of its components, respectively. Such studies are crucial for understanding the determinants of binding affinity and selectivity.
Investigation of Ligand Unbinding Pathways and Mechanisms
Understanding how a ligand dissociates from its target protein is as important as understanding the binding event itself. MD simulations, often enhanced with specialized techniques like steered MD (SMD) or umbrella sampling, can be used to explore the pathways and mechanisms of ligand unbinding. These simulations can reveal the energetic barriers to unbinding and identify key protein-ligand interactions that must be broken for dissociation to occur. This information is valuable for designing ligands with desired residence times, a critical parameter for drug efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of novel compounds and in guiding the optimization of lead candidates.
2D and 3D QSAR Model Development and Validation for Activity Prediction
QSAR models can be developed using either 2D or 3D descriptors of molecular structure. 2D-QSAR models use descriptors derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D aligned structures of molecules to generate predictive models based on steric and electrostatic fields. For a series of 1H-indazol-3-amine analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target, for instance, a protein kinase. The predictive power of these models is rigorously validated using both internal and external sets of compounds.
Pharmacophore Mapping for Essential Structural Features
Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model for a set of active 1H-indazol-3-amine derivatives would highlight the key interaction points required for binding to their target. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that possess the desired biological activity.
In Silico Assessment of ADME-Related Molecular Properties (Academic Context)
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. In silico methods provide a rapid and cost-effective way to predict these properties from the molecular structure alone. For a compound like this compound, a variety of ADME-related properties would be computationally estimated.
These predictions are typically based on a combination of empirical models, machine learning algorithms, and physicochemical calculations. Commonly predicted parameters include aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. While these in silico predictions require experimental validation, they are invaluable for prioritizing compounds with favorable pharmacokinetic profiles for further development.
Below is an example of a data table that would be generated from such an in silico assessment, populated with hypothetical data for illustrative purposes.
| Property | Predicted Value | Method/Software |
| Molecular Weight | 217.15 g/mol | --- |
| LogP | 2.5 | ALOGPS |
| Aqueous Solubility | -3.0 log(mol/L) | ESOL |
| Human Intestinal Absorption | > 80% | --- |
| Blood-Brain Barrier Permeation | Moderate | --- |
| P-glycoprotein Substrate | No | --- |
| CYP2D6 Inhibitor | Yes | --- |
| CYP3A4 Inhibitor | No | --- |
Advanced Spectroscopic and Physico Chemical Characterization in 5 Trifluoromethoxy 1h Indazol 3 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the molecular structure of 5-(Trifluoromethoxy)-1H-indazol-3-amine in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals, confirming the identity and purity of the compound.
1D NMR provides fundamental information about the chemical environment of magnetically active nuclei within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the amine (-NH₂) protons, and the indazole N-H proton. The aromatic protons typically appear as multiplets in the downfield region (δ 6.0–8.0 ppm) due to spin-spin coupling. nih.gov The protons of the primary amine and the N-H of the indazole ring are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the indazole ring carbons, the carbon of the trifluoromethoxy group, and the aromatic carbon atoms. The carbon atom attached to the highly electronegative trifluoromethoxy group is expected to show a characteristic quartet in the proton-coupled spectrum due to coupling with the fluorine atoms. chemicalbook.com
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for confirming the presence and integrity of the trifluoromethoxy (-OCF₃) group. This group is expected to yield a sharp, intense singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or proton nuclei to cause splitting. rsc.orgrsc.org The chemical shift of this signal is characteristic of the -OCF₃ moiety. cnr.it
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C3 | - | ~150-160 |
| C3a | - | ~115-125 |
| C4 | ~7.0-7.5 (d) | ~110-120 |
| C5 | - | ~140-150 (q, JCF) |
| C6 | ~6.8-7.2 (dd) | ~115-125 |
| C7 | ~7.3-7.8 (d) | ~120-130 |
| C7a | - | ~135-145 |
| -NH₂ | broad s | - |
| N1-H | broad s | - |
| -OCF₃ | - | ~120 (q, JCF) |
Note: Predicted values are based on typical shifts for indazole and trifluoromethoxy-substituted aromatic systems. Actual values may vary based on solvent and experimental conditions.
2D NMR experiments are indispensable for confirming the precise connectivity and regiochemistry of the molecule, resolving ambiguities that may remain after 1D NMR analysis.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H6 with H7, and H6 with H4), confirming their positions on the benzene (B151609) portion of the indazole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net This is crucial for assigning the signals of the protonated aromatic carbons (C4, C6, and C7).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This can provide conformational information and further confirm assignments, for example, by showing spatial proximity between the H4 proton and the N-H proton of the indazole ring. researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound. The experimentally measured exact mass must match the theoretically calculated mass for the molecular formula C₈H₆F₃N₃O, thereby confirming the compound's identity. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆F₃N₃O | nih.gov |
| Calculated Exact Mass | 217.04629631 Da | nih.gov |
| Monoisotopic Mass | 217.04629631 Da | nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Molecular Vibrations
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The primary amine (-NH₂) group typically exhibits two distinct N-H stretching bands (symmetric and asymmetric) in the 3200-3500 cm⁻¹ region. wpmucdn.com The indazole N-H stretch would also appear in this region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The spectrum will also be dominated by strong absorptions corresponding to the C-F and C-O stretching of the trifluoromethoxy group, typically found in the 1100-1300 cm⁻¹ range. Aromatic C=C and C=N ring stretching vibrations will appear in the 1400-1650 cm⁻¹ region. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Thus, the C=C stretching modes of the aromatic ring system are often strong in the Raman spectrum, which can aid in confirming the core structure. nih.gov
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ and N-H | N-H Stretching | 3200 - 3500 (multiple bands) |
| Aromatic C-H | C-H Stretching | 3000 - 3100 |
| Aromatic Ring | C=C and C=N Stretching | 1400 - 1650 |
| Trifluoromethoxy | C-F and C-O Stretching | 1100 - 1300 (strong, complex) |
| Amine | N-H Bending | 1580 - 1650 |
X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. For this compound, an XRD analysis would confirm the planarity of the indazole ring system. researchgate.net Furthermore, it would reveal the conformation of the trifluoromethoxy group relative to the aromatic ring. Crucially, XRD analysis elucidates the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. It is expected that the amine group and the indazole N-H would act as hydrogen bond donors, potentially forming networks with the nitrogen atoms of adjacent molecules, which is a common feature in the crystal structures of related indazole compounds. mdpi.comresearchgate.net
Mechanistic Investigations of Biological Interactions Involving 5 Trifluoromethoxy 1h Indazol 3 Amine Derivatives
Enzyme Inhibition Kinetics and Elucidation of Inhibition Modes (In Vitro)
Derivatives of 5-substituted-1H-indazol-3-amine have been extensively evaluated as inhibitors of various protein kinases, which are critical targets in oncology. The characterization of their inhibitory activity is foundational to understanding their therapeutic potential.
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific enzymes and cancer cell lines. A lower IC50 value indicates greater potency. For instance, a series of 1H-indazole derivatives demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4), with compound 27i showing a potent FGFR4 IC50 of 2.4 nM. nih.gov Another derivative, entrectinib , which incorporates the 3-aminoindazole structure, was found to be a highly active inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. nih.gov
In cellular assays, these compounds have shown antiproliferative effects across various cancer cell lines. One study highlighted compound 6o , a 3,5-disubstituted indazole derivative, which exhibited a promising IC50 of 5.15 µM against the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net Similarly, derivatives have been developed as potent inhibitors against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukaemia (AML). nih.gov The most potent of this series, compound 8r , showed strong inhibitory activity against both wild-type FLT3 and its mutants. nih.gov
Below is a summary of reported IC50 values for several 5-substituted-1H-indazol-3-amine derivatives.
| Compound | Target/Cell Line | IC50 Value (nM) | Reference |
|---|---|---|---|
| Compound 27i | FGFR4 (enzyme) | 2.4 | nih.gov |
| Compound 27i | Huh7 (cell line) | 21 | nih.gov |
| Entrectinib | ALK (enzyme) | 12 | nih.gov |
| Compound 6o | K562 (cell line) | 5150 | nih.govresearchgate.net |
| Compound 5k | Hep-G2 (cell line) | 3320 | nih.gov |
The mechanism by which a compound inhibits an enzyme provides crucial insight into its mode of action. There are three primary types of reversible inhibition:
Competitive Inhibition : The inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. aatbio.comknyamed.comyoutube.com
Non-Competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. aatbio.comknyamed.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of substrate concentration. knyamed.comyoutube.com
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. youtube.com
For kinase inhibitors based on the 1H-indazole-3-amine scaffold, the most common mechanism is ATP-competitive inhibition. The indazole core acts as a bioisostere for the adenine (B156593) ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. nih.govnih.gov This direct competition with ATP for the active site is a hallmark of competitive inhibition. Molecular modeling of a 1H-indazol-3-amine derivative with FGFR1 revealed that the 3-aminoindazole group occupies the hinge region, forming hydrogen bonds, which is characteristic of this binding mode. nih.gov
Receptor Binding and Allosteric Modulation Studies
Beyond enzyme inhibition, indazole-based compounds have been investigated for their ability to bind to and modulate G-protein coupled receptors (GPCRs). The indazole nucleus can serve as an effective bioisostere for the indole (B1671886) ring found in endogenous ligands like serotonin (B10506). nih.gov
Studies on indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have characterized their functional activity at serotonin 5-HT2 subtypes. nih.govsemanticscholar.org The direct 1H-indazole analog of 5-MeO-DMT, compound 6a , was assessed for its agonist activity at human 5-HT2A, 5-HT2B, and 5-HT2C receptors, demonstrating activity across all three subtypes. nih.gov
| Compound | Receptor | EC50 Value (nM) | Reference |
|---|---|---|---|
| Compound 6a (Indazole analog of 5-MeO-DMT) | 5-HT2A | 1460 | nih.gov |
| Compound 6a (Indazole analog of 5-MeO-DMT) | 5-HT2B | 483 | nih.gov |
| Compound 6a (Indazole analog of 5-MeO-DMT) | 5-HT2C | 639 | nih.gov |
While direct evidence for allosteric modulation by 5-(Trifluoromethoxy)-1H-indazol-3-amine derivatives is not prominent, the broader class of heterocyclic compounds is known to produce such effects. Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity for its endogenous ligand. nih.gov The chemical diversity of the indazole scaffold suggests that derivatives could potentially be designed to act as allosteric modulators for various receptor systems.
Cellular Pathway Modulation Studies (In Vitro)
To understand the biological consequences of enzyme inhibition or receptor binding, researchers investigate how these compounds affect cellular signaling pathways. Studies on the 1H-indazole-3-amine derivative 6o have provided specific insights into its downstream cellular effects. nih.govresearchgate.net
In K562 leukemia cells, compound 6o was shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a concentration-dependent manner. researchgate.net Mechanistic investigations suggested that these effects were achieved through the modulation of key cellular pathways. Specifically, compound 6o was found to possibly inhibit members of the Bcl-2 protein family, which are critical regulators of apoptosis. researchgate.net Furthermore, it was confirmed to affect the p53/MDM2 pathway. nih.govresearchgate.net The p53 protein is a crucial tumor suppressor, and its activity is tightly controlled by MDM2. nih.gov By interfering with this pathway, compound 6o can promote p53 activity, leading to cell cycle arrest and apoptosis in cancer cells.
Target Engagement and Selectivity Profiling
A critical aspect of drug development is ensuring that a compound interacts with its intended target (engagement) and does not cause unwanted effects by interacting with other targets (selectivity). For 5-substituted-1H-indazol-3-amine derivatives, selectivity is often assessed by comparing their activity in cancer cells versus normal cells and by screening them against a broad panel of related enzymes.
The selectivity index (SI) is a common metric, calculated by dividing the IC50 value in a normal cell line by the IC50 value in a cancer cell line. A higher SI indicates greater selectivity for cancer cells. Compound 6o demonstrated favorable selectivity, with an IC50 of 33.2 µM in normal HEK-293 cells compared to 5.15 µM in K562 cancer cells, yielding a selectivity index of 6.45. nih.govresearchgate.net In contrast, another derivative, compound 5k , was less selective (SI = 3.67). nih.gov
Broader selectivity profiling is often conducted against large kinase panels. The FGFR4 inhibitor 27i was remarkably selective; when tested at a 1 µM concentration, it exhibited no activity against a panel of 381 other kinases. nih.gov Similarly, the FLT3 inhibitor 8r demonstrated a high selectivity profile when screened against 42 other protein kinases, underscoring the potential to develop highly specific inhibitors from the 5-substituted-1H-indazol-3-amine scaffold. nih.gov
Emerging Research Directions and Innovative Applications of 5 Trifluoromethoxy 1h Indazol 3 Amine
Development as Molecular Probes and Tools for Biological Research
The structural attributes of 5-(trifluoromethoxy)-1H-indazol-3-amine make it an attractive candidate for the development of molecular probes to investigate complex biological systems. The indazole nucleus can be functionalized to incorporate fluorescent tags or reactive groups, enabling the visualization and tracking of biological processes. The trifluoromethoxy group can enhance the metabolic stability and cell permeability of these probes, crucial for live-cell imaging and in vivo studies.
Researchers are exploring the use of indazole-based compounds as fluorescent probes for sensing specific ions or small molecules within cells. The nitrogen atoms in the indazole ring can act as coordination sites for metal ions, and the trifluoromethoxy group can influence the photophysical properties of the resulting complex, leading to a detectable change in fluorescence upon binding. Furthermore, the amine group at the 3-position provides a convenient handle for conjugation to biomolecules such as proteins or nucleic acids, allowing for the targeted delivery of the probe to specific cellular compartments or the study of biomolecular interactions.
Table 1: Potential Applications as Molecular Probes
| Application Area | Rationale | Potential Research Focus |
| Fluorescent Imaging | Indazole core can be derivatized with fluorophores. The trifluoromethoxy group can enhance photostability and cellular uptake. | Development of probes for specific cellular organelles or to monitor enzymatic activity in real-time. |
| Biomolecule Labeling | The 3-amino group allows for covalent attachment to proteins, peptides, or nucleic acids. | Creating tagged biomolecules to study their localization, trafficking, and interactions within living cells. |
| Ion Sensing | The heterocyclic nature of the indazole ring can facilitate the chelation of metal ions, leading to changes in fluorescence. | Design of selective fluorescent sensors for biologically important cations and anions. |
Potential in Materials Science and Organic Optoelectronics
The exploration of this compound is expanding into the realm of materials science, particularly in the development of novel organic electronic materials. The inherent aromaticity and charge-transport properties of the indazole scaffold, coupled with the electron-withdrawing nature of the trifluoromethoxy group, suggest its potential utility in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Role in Dye-Sensitized Systems and Semiconducting Molecules
In the context of dye-sensitized solar cells (DSSCs), derivatives of this compound could function as organic dyes or sensitizers. The indazole core can act as an electron donor, and by introducing suitable acceptor moieties, intramolecular charge transfer can be facilitated upon photoexcitation. The trifluoromethoxy group can be strategically employed to fine-tune the energy levels of the molecule, optimizing the efficiency of electron injection into the semiconductor material.
Moreover, the ability of indazole derivatives to self-assemble through hydrogen bonding and π-π stacking interactions is being investigated for the creation of ordered thin films with desirable semiconducting properties. The trifluoromethoxy group can influence the packing arrangement of the molecules in the solid state, thereby impacting charge mobility.
Exploration in Agrochemical and Related Chemical Industries
The indazole scaffold is a well-established pharmacophore in the agrochemical industry, with several commercialized products containing this moiety. The introduction of a trifluoromethoxy group can significantly enhance the biological activity and physicochemical properties of these compounds. 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid, a closely related derivative, is utilized in the formulation of agrochemicals to improve their efficacy against pests and diseases chemimpex.com. This suggests a strong potential for this compound as a building block for the synthesis of novel herbicides, fungicides, and insecticides.
The trifluoromethoxy group can increase the lipophilicity of a molecule, which can improve its penetration through the waxy cuticle of plants or the exoskeleton of insects. Furthermore, this group is known to block metabolic degradation pathways, leading to a longer-lasting effect of the active ingredient.
Table 2: Potential Agrochemical Applications
| Agrochemical Class | Potential Mode of Action | Key Advantages of the Trifluoromethoxy Group |
| Herbicides | Inhibition of essential plant enzymes. | Enhanced uptake and translocation within the plant; increased metabolic stability. |
| Fungicides | Disruption of fungal cell membrane integrity or metabolic pathways. | Improved penetration into fungal cells; resistance to metabolic breakdown by the fungus. |
| Insecticides | Targeting the nervous system of insects. | Increased lipophilicity for better penetration of the insect cuticle; potential for novel binding interactions with insect receptors. |
Rational Design of Next-Generation Indazole Scaffolds with Tuned Properties
The principles of rational drug design are being applied to the this compound scaffold to develop next-generation therapeutic agents with improved efficacy and selectivity. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases, which are important targets in cancer therapy nih.gov. By modifying the substituents at various positions of the indazole ring, researchers can optimize the binding affinity and selectivity for specific kinase targets.
The introduction of different aromatic groups at the C-5 position through techniques like the Suzuki coupling allows for the exploration of a wider range of biological targets and the investigation of structure-activity relationships nih.gov. The trifluoromethoxy group at the 5-position provides a unique electronic and steric profile that can be exploited to achieve desired pharmacological properties. For instance, in the design of antitumor agents, this group can influence the compound's ability to induce apoptosis and affect the cell cycle nih.gov.
Synergistic Approaches in Chemical Biology Research
Chemical biology utilizes small molecules to probe and manipulate biological systems. This compound and its derivatives are poised to become valuable tools in this field. By combining the principles of synthetic chemistry with biological assays, researchers can develop chemical probes to study specific protein functions or cellular pathways.
One synergistic approach involves using derivatives of this compound in high-throughput screening to identify novel protein targets. The trifluoromethoxy group can enhance the "drug-like" properties of the screening compounds, increasing the likelihood of identifying potent and selective binders. Furthermore, these compounds can be used in combination with genetic approaches to validate drug targets and elucidate mechanisms of action. The development of photo-affinity probes based on the this compound scaffold could enable the covalent labeling and subsequent identification of target proteins in a complex biological milieu.
Q & A
Q. What are the established synthetic routes for 5-(Trifluoromethoxy)-1H-indazol-3-amine?
- Methodological Answer : The compound can be synthesized via diazonium-free methods to avoid unstable intermediates. For example, cyclization of enone intermediates with 1H-indazol-3-amine under oxidant-controlled conditions (e.g., using Mn(OAc)₃ or Ag₂O) enables selective formation of the indazole core. Post-functionalization with trifluoromethoxy groups may involve nucleophilic substitution or coupling reactions using trifluoromethylating agents (e.g., Togni’s reagent) .
Q. How is this compound characterized analytically?
- Methodological Answer : Key techniques include:
- ¹⁹F NMR : To confirm the presence of the trifluoromethoxy (-OCF₃) group (δ ~ -55 to -60 ppm).
- LC-MS : For purity assessment and molecular ion detection (expected m/z ≈ 244.1 [M+H]⁺).
- X-ray crystallography : To resolve ambiguities in regiochemistry, especially if conflicting NMR data arise due to tautomerism .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific toxicity data are limited, general precautions for fluorinated indazoles include:
- Use of PPE (gloves, goggles) and fume hoods to avoid inhalation/contact.
- Storage in amber glass containers under inert gas to prevent degradation.
- Refer to SDS sheets of structurally similar compounds (e.g., 5-(Trifluoromethoxy)-1H-indole) for hazard classification .
Advanced Research Questions
Q. How can synthetic yields be optimized for introducing the trifluoromethoxy group?
- Methodological Answer : Challenges arise from the electron-withdrawing nature of -OCF₃, which may hinder electrophilic substitution. Strategies include:
- Late-stage fluorination : Introduce -OCF₃ after indazole ring formation to avoid side reactions.
- Palladium-mediated coupling : Utilize Pd catalysts (e.g., Pd(PPh₃)₄) with (trifluoromethoxy)boronic acids under Suzuki-Miyaura conditions.
- Low-temperature reactions : Minimize decomposition of trifluoromethylating agents (e.g., 0–10°C in acetonitrile/water mixtures) .
Q. How to resolve contradictory data in regiochemical assignments of the indazole core?
- Methodological Answer : Discrepancies between computational predictions (DFT) and experimental NMR/XRPD data can arise due to tautomeric equilibria. To resolve:
Q. What biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Given structural similarities to kinase inhibitors (e.g., IL-17A binders), prioritize:
- Enzyme inhibition assays : Test against target proteins (e.g., kinases, oxidases) using fluorescence polarization or TR-FRET.
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in relevant cell lines.
- In silico docking : Screen against Protein Data Bank (PDB) structures (e.g., 2O6) to predict binding modes .
Q. How does the trifluoromethoxy group influence metabolic stability?
- Methodological Answer : The -OCF₃ group enhances metabolic resistance compared to -OCH₃. Assess via:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
- CYP450 inhibition screening : Use fluorogenic substrates to identify off-target effects.
- Computational ADMET : Tools like SwissADME predict logP, bioavailability, and CYP interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
